(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with the benzodioxole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, and the compound could be studied for its interactions with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzodioxole group could contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: Unique due to its combination of benzimidazole, piperidine, and benzodioxole groups.
Benzimidazole derivatives: Known for their biological activity, often used in pharmaceuticals.
Piperidine derivatives: Commonly found in various drugs, known for their pharmacological properties.
Benzodioxole derivatives: Studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural motifs provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(14-5-6-17-18(11-14)26-12-25-17)23-9-7-13(8-10-23)19-21-15-3-1-2-4-16(15)22-19/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZCOKPWXFGICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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